Methyl amide

Description

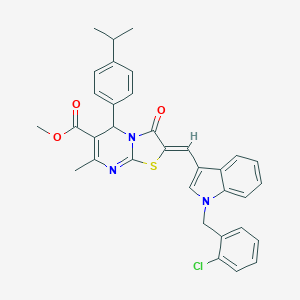

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H30ClN3O3S |

|---|---|

Molecular Weight |

596.1g/mol |

IUPAC Name |

methyl (2Z)-2-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-7-methyl-3-oxo-5-(4-propan-2-ylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |

InChI |

InChI=1S/C34H30ClN3O3S/c1-20(2)22-13-15-23(16-14-22)31-30(33(40)41-4)21(3)36-34-38(31)32(39)29(42-34)17-25-19-37(28-12-8-6-10-26(25)28)18-24-9-5-7-11-27(24)35/h5-17,19-20,31H,18H2,1-4H3/b29-17- |

InChI Key |

MDEQMJGHPNMRLT-RHANQZHGSA-N |

SMILES |

CC1=C(C(N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl)SC2=N1)C6=CC=C(C=C6)C(C)C)C(=O)OC |

Isomeric SMILES |

CC1=C(C(N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl)/SC2=N1)C6=CC=C(C=C6)C(C)C)C(=O)OC |

Canonical SMILES |

CC1=C(C(N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl)SC2=N1)C6=CC=C(C=C6)C(C)C)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

synthesis and characterization of N-methyl amides

An In-depth Technical Guide to the Synthesis and Characterization of N-methyl Amides

For: Researchers, Scientists, and Drug Development Professionals

N-methyl amides are crucial structural motifs in a vast array of biologically active molecules, including numerous pharmaceuticals. The introduction of a methyl group on the amide nitrogen can significantly influence a molecule's pharmacological properties, such as metabolic stability, membrane permeability, bioavailability, and binding affinity.[1] This strategic modification is widely employed in drug discovery and development to fine-tune the characteristics of lead compounds.[1][2] This guide provides a comprehensive overview of the primary synthetic routes to N-methyl amides, detailed experimental protocols, and the key analytical techniques used for their characterization.

Synthesis of N-methyl Amides

The formation of N-methyl amides can be broadly categorized into two main strategies: the direct N-methylation of a primary or secondary amide and the direct coupling of a carboxylic acid derivative with methylamine (B109427). Several modern catalytic systems have been developed to improve the efficiency, safety, and environmental impact of these transformations.[2][3][4]

N-methylation of Pre-existing Amides

This approach involves the alkylation of a primary or secondary amide. A variety of methylating agents can be employed, ranging from traditional, highly reactive reagents to safer, more modern alternatives. The choice of reagent and conditions is often dictated by the substrate's functional group tolerance and the desired selectivity.[5][6]

A significant challenge in the N-alkylation of primary amides is achieving monomethylation, as the reaction can sometimes proceed to the dimethylated product.[7] However, several methods offer excellent selectivity.[7][8] Quaternary ammonium (B1175870) salts, for instance, have emerged as safe, non-toxic, and easy-to-handle solid reagents that provide excellent monoselectivity for the N-methylation of amides and indoles.[7][8] Other methods utilize methanol (B129727) as a benign C1 source in the presence of transition metal catalysts, such as ruthenium or iridium complexes.[4][9][10]

Table 1: Comparison of Selected N-methylation Methods for Amides

| Methylating Agent | Catalyst / Base | Typical Conditions | Advantages | Disadvantages | Yields |

|---|---|---|---|---|---|

| Methyl Iodide (MeI) | Strong Base (e.g., NaH) | Anhydrous THF, 0°C to RT | High reactivity | Toxic, risk of O-alkylation and over-methylation[6] | Variable |

| Methanol (MeOH) | Ru(II) or Ir(III) Catalyst | High Temperature (e.g., 100-150°C) | Green C1 source, high atom economy[4][9] | Requires catalyst, high temperatures | Good to Excellent[4] |

| Phenyl trimethylammonium iodide (PhMe₃NI) | Cs₂CO₃ | DMF, 110-130°C | Safe, solid reagent, excellent monoselectivity[7][8] | Stoichiometric byproduct, high temperatures | High to Excellent[7][8] |

| Dimethyl Sulfoxide (DMSO) | Formic Acid | 150°C | Inexpensive, low-toxicity reagent[11] | High temperatures, pressure build-up | Good to Excellent[11] |

| Methyl Trifluoroacetate (MTFA) | t-BuOK | DMF, RT to 60°C | Mild conditions, chemoselective[5] | Stoichiometric reagents | Good to Excellent[5] |

Direct Amidation with Methylamine

The most direct route to N-methyl amides is the condensation reaction between a carboxylic acid (or its activated derivative, such as an acid chloride or ester) and methylamine.[12][13][] While the reaction of acid chlorides with amines is straightforward and high-yielding, it produces stoichiometric amounts of HCl, which must be neutralized.[]

Direct amidation of carboxylic acids requires coupling agents (e.g., DCC, HATU) to activate the carboxylic acid, or high temperatures to drive the dehydration.[2][] These methods are fundamental in peptide synthesis and are widely used in pharmaceutical chemistry.[1] Due to the volatile nature of methylamine, it is often used as a solution in a solvent like THF, methanol, or water, or as its hydrochloride salt.[2][12]

Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific substrates and laboratory conditions.

Protocol 1: Monoselective N-methylation using a Quaternary Ammonium Salt

This protocol is adapted from methodologies using phenyl trimethylammonium iodide (PhMe₃NI) as a methylating agent.[7][8]

Materials and Reagents:

-

Primary or secondary amide (1.0 mmol)

-

Phenyl trimethylammonium iodide (PhMe₃NI) (1.5 mmol)

-

Caesium carbonate (Cs₂CO₃) (2.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Ethyl acetate (B1210297) (EtOAc)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle, and nitrogen/argon atmosphere setup.

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the amide (1.0 mmol), PhMe₃NI (1.5 mmol), and Cs₂CO₃ (2.0 mmol).

-

Add anhydrous DMF (5 mL) via syringe.

-

Heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into deionized water (25 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or recrystallization to yield the pure N-methyl amide.[8][15]

Protocol 2: Direct Amidation of a Carboxylic Acid

This protocol describes a general procedure for the synthesis of an N-methyl amide from a carboxylic acid and methylamine using a coupling agent.

Materials and Reagents:

-

Carboxylic acid (1.0 mmol)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 mmol)

-

Methylamine solution (e.g., 2 M in THF) (1.2 mmol)

-

Anhydrous Dichloromethane (DCM) or DMF (10 mL)

-

1 M HCl solution, saturated NaHCO₃ solution, brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, and nitrogen/argon atmosphere setup.

Procedure:

-

Dissolve the carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.

-

Add HATU (1.1 mmol) and DIPEA (2.5 mmol) to the solution and stir for 10 minutes at room temperature.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the methylamine solution (1.2 mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM (20 mL).

-

Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography or recrystallization.[15]

Characterization of N-methyl Amides

A combination of spectroscopic techniques is used to confirm the structure and purity of synthesized N-methyl amides.

Workflow for Synthesis and Characterization```dot

Caption: Logical flow of information obtained from different spectroscopic techniques for N-methyl amides.

Table 2: Summary of Spectroscopic Data for a Typical N-methyl Alkanamide

| Technique | Feature | Typical Range / Value | Notes |

|---|

| ¹H NMR | N-CH ₃ | 2.7 - 3.1 ppm (singlet) | May show two separate signals for cis/trans isomers in tertiary amides. |[16][17] | | N-H | 5.5 - 8.5 ppm (broad) | Present only in secondary amides; often disappears upon D₂O exchange. |[18] | ¹³C NMR | N-C H₃ | 25 - 35 ppm | | | | C =O | 165 - 175 ppm | | | IR | C=O stretch (Amide I) | 1630 - 1680 cm⁻¹ | Strong, sharp absorption. |[19][20] | | N-H bend (Amide II) | 1510 - 1570 cm⁻¹ | Present only in secondary amides. |[20] | | N-H stretch | 3280 - 3320 cm⁻¹ | Present only in secondary amides. |[21]

Conclusion

The are fundamental operations in modern organic and medicinal chemistry. A thorough understanding of the available synthetic methodologies allows for the selection of the most appropriate route based on substrate scope, desired selectivity, and process safety. Furthermore, proficient application of spectroscopic techniques—NMR, IR, and MS—is essential for the unambiguous confirmation of the target structure and is a cornerstone of rigorous chemical research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Catalytic N -methyl amidation of carboxylic acids under cooperative conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03255D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Substituted amide synthesis by amidation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. scientificupdate.com [scientificupdate.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pcliv.ac.uk [pcliv.ac.uk]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. azom.com [azom.com]

- 17. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl Amides for Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical and spectroscopic properties of methyl amides, compounds of significant interest in chemical, biological, and pharmaceutical research. Their structural simplicity, particularly that of N-methylacetamide (NMA), makes them excellent model systems for understanding the more complex peptide bonds in proteins and polypeptide drug candidates. This document details their key spectroscopic characteristics, provides methodologies for their analysis, and outlines a typical workflow for spectroscopic characterization in a drug development context.

Physicochemical Properties of N-Methylacetamide (NMA)

N-methylacetamide serves as a fundamental model for studying the amide bond. Its physical properties are well-documented and crucial for designing spectroscopic experiments, particularly concerning solvent choice and sample preparation.

| Property | Value |

| Molecular Formula | C₃H₇NO |

| Molar Mass | 73.09 g/mol [1][2] |

| Appearance | Colorless needles or solid[1][3] |

| Melting Point | 26-28 °C[4] |

| Boiling Point | 204-206 °C[4] |

| Density | 0.957 g/mL at 25 °C[4] |

| Refractive Index (n₂₀/D) | 1.433[4] |

| Solubility | Soluble in water, ethanol, chloroform, ether, acetone, and benzene.[2] |

Spectroscopic Properties of Methyl Amides

The spectroscopic behavior of methyl amides is dominated by the electronic structure of the amide bond, which exhibits resonance between two forms. This partial double bond character restricts rotation around the C-N bond and significantly influences the observed spectra.

UV-Visible (UV-Vis) Spectroscopy

The primary electronic transitions of simple amides occur in the far-UV region. For N-methylacetamide, the main absorption peak is a π → π* transition.

| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| N-Methylacetamide | Water | < 210[3] | Data not readily available |

| N-Methylacetamide | (gas phase) | ~188 (π → π*) | Data not readily available |

Note: Quantitative molar absorptivity data for simple methyl amides is not extensively tabulated in readily accessible literature, often requiring specific experimental determination.

Fluorescence Spectroscopy

Simple, non-aromatic methyl amides are generally not considered fluorescent. The amide group itself can act as a fluorescence quencher.[5] However, when incorporated into larger molecular systems with fluorophores, the amide bond can influence the overall fluorescent properties. For instance, the fluorescence of tyrosine amides is significantly quenched by the amide group, with the nature of the N-alkyl substituent having a minor influence on the quenching process.[5]

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) |

| Simple Non-aromatic Methyl Amides | Not typically fluorescent | Not applicable | Not applicable |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying and characterizing the amide bond due to its distinct vibrational modes. The positions of these bands are sensitive to hydrogen bonding, conformation, and the surrounding chemical environment.

| Vibrational Mode | Frequency Range (cm⁻¹) | Description | N-Methylacetamide (liquid)[6] |

| Amide A | ~3300 (secondary amides) | N-H stretching | ~3313 cm⁻¹ |

| Amide I | 1600 - 1800 | Primarily C=O stretching | ~1656 cm⁻¹ |

| Amide II | 1470 - 1570 | N-H bending and C-N stretching | ~1564 cm⁻¹ |

| Amide III | 1250 - 1350 | C-N stretching and N-H bending | ~1303 cm⁻¹ |

The Amide I band is particularly useful for studying the secondary structure of proteins.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the atoms within methyl amides. Due to the restricted rotation around the C-N bond, separate signals can often be observed for substituents on the nitrogen atom.

¹H NMR of N-Methylacetamide (in CDCl₃, 90 MHz) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.98 | singlet | 3H | -C(=O)CH₃ |

| 2.76, 2.81 | singlet(s) | 3H | -NHCH₃ (cis/trans) |

¹³C NMR of N-Methylacetamide (in CDCl₃, 25.16 MHz) [1]

| Chemical Shift (δ) ppm | Assignment |

| 22.74, 26.23 | -NHCH₃, -C(=O)CH₃ |

| 171.77 | C=O |

Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining high-quality, reproducible spectroscopic data.

UV-Vis Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of a methyl amide.

Materials:

-

UV-Vis spectrophotometer (single or double beam)[8]

-

Quartz cuvettes (1 cm path length)[8]

-

Volumetric flasks and pipettes

-

This compound sample

-

Appropriate solvent (e.g., deionized water, ethanol)

Procedure:

-

Instrument Warm-up: Turn on the spectrophotometer and allow the lamp to warm up for at least 20 minutes to ensure a stable output.[9]

-

Sample Preparation:

-

Prepare a stock solution of the this compound of a known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to create standards of varying, known concentrations.

-

-

Blank Measurement:

-

Sample Measurement:

-

Rinse a cuvette with a small amount of the most dilute standard, then fill it approximately three-quarters full.

-

Place the cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 190-400 nm for methyl amides).[9]

-

Repeat this for all standard solutions, moving from the least concentrated to the most concentrated.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance at λ_max versus concentration for the standard solutions.

-

The molar absorptivity (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εcl), where 'A' is absorbance, 'c' is concentration, and 'l' is the path length (typically 1 cm).

-

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and determine the quantum yield of a fluorescent compound.

Materials:

-

Spectrofluorometer

-

Quartz cuvettes

-

Fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

-

This compound sample (if part of a fluorescent system)

-

Solvent

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission monochromators.

-

Sample Preparation:

-

Prepare dilute solutions of the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

-

Measurement:

-

Record the absorption spectra of the standard and sample solutions.

-

Set the excitation wavelength (ideally the λ_max of the sample).

-

Record the fluorescence emission spectrum of the solvent (blank).

-

Record the fluorescence emission spectrum of the standard and the sample under identical conditions (excitation wavelength, slit widths).[11]

-

-

Data Analysis (Relative Quantum Yield):

-

Integrate the area under the emission spectra for both the standard and the sample.

-

Calculate the quantum yield (Φ_X) of the sample using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:

-

Φ is the quantum yield

-

Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

Subscripts X and ST refer to the sample and the standard, respectively.

-

-

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of a this compound.

Materials:

-

NMR spectrometer

-

NMR tubes (e.g., 5 mm outer diameter)[12]

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[13]

-

This compound sample

-

Pipette

Procedure:

-

Sample Preparation:

-

For a small molecule (MW < 1000 g/mol ), dissolve 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR in 0.6-0.7 mL of deuterated solvent in a clean, dry vial.[13]

-

Ensure the sample is fully dissolved. If there are any particulates, filter the solution through a small plug of glass wool in a pipette directly into the NMR tube.[13]

-

Carefully transfer the solution to the NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust its depth.

-

Place the sample in the NMR spectrometer.

-

The instrument will lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize its homogeneity.

-

Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay). For quantitative NMR, a longer relaxation delay is crucial.[14]

-

Acquire the ¹H and ¹³C NMR spectra.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale, typically to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Application in Drug Development: A Spectroscopic Workflow

Simple methyl amides are not typically signaling molecules themselves. However, the amide bond is the cornerstone of peptides and proteins, which are central to a vast number of biological signaling pathways and are a major class of therapeutic drugs. Spectroscopic analysis is therefore integral to the characterization and quality control of peptide-based drug candidates.

Below is a conceptual workflow for the spectroscopic characterization of a synthetic peptide therapeutic.

Caption: Workflow for the spectroscopic characterization of a peptide therapeutic.

This workflow illustrates how a combination of spectroscopic techniques is employed to ensure the identity, purity, structure, and concentration of a peptide drug candidate, which is essential for preclinical and clinical development. Mass spectrometry confirms the molecular weight, NMR confirms the primary structure and purity, FTIR provides information on the integrity of the amide bonds and secondary structure, and UV-Vis spectroscopy is used for accurate quantification.

References

- 1. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methylacetamide - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. N-Methylacetamide = 99 79-16-3 [sigmaaldrich.com]

- 5. Influence of alkyl group on amide nitrogen atom on fluorescence quenching of tyrosine amide and N-acetyltyrosine amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. agilent.com [agilent.com]

- 9. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl Amides from Carboxylic Acids and Methylamine

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, where the N-methyl amide moiety is a common structural motif. This guide provides a comprehensive overview of the core methodologies for the synthesis of methyl amides from carboxylic acids and methylamine (B109427), focusing on reaction mechanisms, a comparative analysis of common coupling reagents, and detailed experimental protocols.

Core Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine, such as methylamine, is generally unfavorable under ambient conditions. This is due to a competing acid-base reaction where the basic amine deprotonates the carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt.[1][2] To overcome this, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methylamine. This is typically achieved through the use of coupling reagents.

The general mechanism involves two main steps:

-

Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acylphosphonium salt.

-

Nucleophilic Acyl Substitution: Methylamine, acting as a nucleophile, attacks the activated carbonyl group, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and a byproduct derived from the coupling reagent.

Common Coupling Reagents for Methyl Amide Synthesis

A variety of coupling reagents have been developed for amide bond formation, each with its own advantages and disadvantages in terms of reactivity, cost, and byproduct removal. The most common classes of reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for amide synthesis.[3][4] EDC is often preferred in biochemical applications due to its water-solubility and the water-solubility of its urea (B33335) byproduct, which facilitates purification.[5]

The reaction proceeds through an O-acylisourea intermediate. While highly reactive, this intermediate can sometimes undergo side reactions, such as rearrangement to an unreactive N-acylurea or racemization if the carboxylic acid has a chiral center. To improve efficiency and suppress side reactions, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) is often included. These additives react with the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine.

Caption: Carbodiimide-mediated amide synthesis pathway.

Table 1: Typical Reaction Conditions for Carbodiimide Coupling

| Parameter | Condition | Notes |

| Reagents | Carboxylic Acid, Methylamine, EDC or DCC, HOBt (optional) | EDC is water-soluble, DCC is not.[3] |

| Stoichiometry | Acid (1 eq.), Amine (1-1.2 eq.), Coupling Reagent (1-1.2 eq.), HOBt (1 eq.) | An excess of the amine and coupling reagent is common. |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (MeCN) | Aprotic solvents are generally used. |

| Temperature | 0 °C to Room Temperature | The reaction is often started at 0°C and allowed to warm. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |

| Typical Yield | 70 - 95% | Yields can be high for simple substrates.[3] |

Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are highly efficient coupling reagents that are often used for more challenging amide bond formations, including the coupling of sterically hindered substrates or racemization-prone amino acids.[6][7]

These reagents react with the carboxylate to form an activated ester (e.g., an HOBt or HOAt ester), which then reacts with the amine.[7][8] These reactions are generally faster and higher-yielding than those with carbodiimides alone. HATU, in particular, is noted for its high efficiency and ability to suppress racemization.[9]

Table 2: Typical Reaction Conditions for HATU/PyBOP Coupling

| Parameter | Condition | Notes |

| Reagents | Carboxylic Acid, Methylamine, HATU or PyBOP, Base (e.g., DIEA) | A non-nucleophilic base is required.[7] |

| Stoichiometry | Acid (1 eq.), Amine (1-1.2 eq.), Coupling Reagent (1-1.1 eq.), Base (2-3 eq.) | Excess base is used to neutralize the acid and any acidic byproducts. |

| Solvent | DMF, MeCN, DCM | Polar aprotic solvents are common.[7] |

| Temperature | 0 °C to Room Temperature | Reactions are often rapid at room temperature. |

| Reaction Time | 1 - 12 hours | Often shorter than carbodiimide methods. |

| Typical Yield | 80 - 99% | Generally very high yields, even for difficult couplings.[10] |

Catalytic Amidation Methods

In recent years, more atom-economical and environmentally friendly catalytic methods for amide synthesis have been developed. These methods avoid the use of stoichiometric coupling reagents and the generation of large amounts of waste.

One such method involves a cooperative catalytic system of DABCO (1,4-diazabicyclo[2.2.2]octane) and Fe₃O₄ nanoparticles to facilitate the reaction between carboxylic acids and isothiocyanatomethane (a precursor to methylamine). This protocol is operationally simple and provides good to excellent yields for a wide range of substrates.[11][12][13]

Table 3: Substrate Scope and Yields for Catalytic N-Methyl Amidation

| Carboxylic Acid Substrate | Product | Reaction Time (h) | Yield (%) |

| Phenylacetic acid | N-methyl-2-phenylacetamide | 48 | 98 |

| 4-Methoxyphenylacetic acid | 2-(4-methoxyphenyl)-N-methylacetamide | 48 | 99 |

| 4-Chlorophenylacetic acid | 2-(4-chlorophenyl)-N-methylacetamide | 48 | 95 |

| 3-Phenylpropanoic acid | N-methyl-3-phenylpropanamide | 48 | 96 |

| Cyclohexanecarboxylic acid | N-methylcyclohexanecarboxamide | 48 | 92 |

| Benzoic acid | N-methylbenzamide | 48 | 90 |

| 4-Methoxybenzoic acid | 4-methoxy-N-methylbenzamide | 48 | 94 |

| 4-Nitrobenzoic acid | N-methyl-4-nitrobenzamide | 72 | 85 |

Data sourced from a study on catalytic amidation using DABCO/Fe₃O₄.[1][11][12][13]

Experimental Protocols

-

To a solution of the carboxylic acid (1.0 mmol) and HOBt (1.1 mmol) in anhydrous DMF or DCM (10 mL) at 0 °C, add EDC hydrochloride (1.1 mmol).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methylamine (1.2 mmol, e.g., as a solution in THF or as methylamine hydrochloride with an additional equivalent of a non-nucleophilic base like triethylamine (B128534) or DIEA).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

To a solution of the carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL), add HATU (1.1 mmol) and a non-nucleophilic base such as DIEA (2.5 mmol).

-

Stir the mixture at room temperature for 10-20 minutes to pre-activate the carboxylic acid.

-

Add methylamine (1.2 mmol).

-

Stir the reaction at room temperature for 1-6 hours, monitoring its progress by TLC or LC-MS.

-

Work-up and purification are similar to the EDC/HOBt protocol.

Caption: General experimental workflow for amide coupling.

Conclusion

The synthesis of N-methyl amides from carboxylic acids and methylamine is a well-established transformation with a variety of reliable methods available to the research scientist. The choice of coupling reagent depends on the specific substrate, the scale of the reaction, and considerations of cost and atom economy. While traditional coupling reagents like EDC and HATU offer broad applicability and high yields, emerging catalytic methods present a more sustainable alternative by minimizing waste generation. Careful selection of the reaction conditions and purification method is crucial for obtaining the desired N-methyl amide in high purity.

References

- 1. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Amide Synthesis [fishersci.co.uk]

- 8. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 9. peptidebridge.com [peptidebridge.com]

- 10. researchgate.net [researchgate.net]

- 11. Catalytic N -methyl amidation of carboxylic acids under cooperative conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03255D [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

analytical methods for methyl amide identification

An In-depth Technical Guide to the Analytical Methods for the Identification and Quantification of Methyl Amides

Introduction

Methyl amides are a crucial structural motif in a vast array of organic molecules, from pharmaceuticals and agrochemicals to biological systems. Their presence and concentration can significantly influence the properties and activity of these molecules. Consequently, the accurate identification and quantification of methyl amides are of paramount importance for researchers, scientists, and professionals in drug development and related fields. This guide provides a comprehensive overview of the core analytical techniques employed for the characterization of methyl amides, complete with detailed experimental protocols, quantitative data summaries, and visual workflows.

Core Analytical Techniques

The analytical landscape for methyl amide identification is dominated by a synergistic combination of chromatographic and spectrometric techniques. These methods offer high sensitivity, selectivity, and structural elucidation capabilities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation of methyl amides from complex matrices. The choice of stationary and mobile phases is critical for achieving optimal resolution.

-

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for this compound analysis. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol gradients). This technique separates compounds based on their hydrophobicity.

-

Normal-Phase HPLC (NP-HPLC): In this mode, a polar stationary phase (e.g., silica) is used with a nonpolar mobile phase. It is particularly useful for separating isomers of methyl amides.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. It is well-suited for the separation of highly polar methyl amides.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable methyl amides. For non-volatile methyl amides, derivatization is often required to increase their volatility.

-

Flame Ionization Detector (FID): FID is a common detector for GC that provides high sensitivity for organic compounds.

-

Mass Spectrometry (MS) Detector: Coupling GC with MS (GC-MS) provides both separation and structural identification, making it a highly specific and sensitive technique.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the identification and structural elucidation of methyl amides. It measures the mass-to-charge ratio (m/z) of ions.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile methyl amides. It typically produces protonated molecules [M+H]+.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for less polar methyl amides.

-

Tandem Mass Spectrometry (MS/MS): MS/MS involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern, which can be used for structural confirmation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of methyl amides.

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The N-methyl group typically appears as a singlet at around 2.7-3.0 ppm, while the amide proton (N-H) appears as a broad singlet at around 5.5-8.5 ppm.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the amide group typically resonates at around 160-180 ppm.

Quantitative Analysis

For the quantification of methyl amides, chromatographic techniques coupled with mass spectrometry are the methods of choice due to their high sensitivity and selectivity.

Table 1: Comparison of Quantitative Performance of LC-MS/MS and GC-MS for this compound Analysis

| Parameter | LC-MS/MS | GC-MS |

| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 1 - 50 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL | 5 - 100 ng/mL |

| Linearity (R²) | > 0.99 | > 0.99 |

| Precision (%RSD) | < 15% | < 20% |

| Accuracy (%Bias) | ± 15% | ± 20% |

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for this compound Quantification

-

Sample Preparation:

-

For biological samples (e.g., plasma, urine), perform a protein precipitation step using a solvent like acetonitrile (1:3 v/v).

-

Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the specific precursor-to-product ion transitions for the target this compound and its internal standard.

-

Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow for maximum signal intensity.

-

Protocol 2: ¹H NMR for Structural Confirmation

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to confirm the structure.

-

Visualizations

Caption: General experimental workflow for the identification and quantification of methyl amides.

Caption: Logical relationship in drug development involving a this compound-containing drug.

Conclusion

The identification and quantification of methyl amides are critical across various scientific disciplines. A multi-faceted analytical approach, primarily leveraging the separation power of chromatography and the specificity of mass spectrometry, provides a robust framework for their characterization. NMR spectroscopy remains the gold standard for unequivocal structural elucidation. The selection of the most appropriate technique, or combination of techniques, will ultimately depend on the specific research question, the nature of the sample matrix, and the required sensitivity and selectivity. The protocols and data presented in this guide offer a solid foundation for developing and implementing reliable analytical methods for this compound analysis.

A Technical Guide to the Chiral Separation of Methyl Amide Enantiomers

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of methyl amide compounds is a critical process in the pharmaceutical industry. The stereochemistry of these molecules often dictates their pharmacological activity, with one enantiomer potentially exhibiting therapeutic benefits while the other could be inactive or even toxic.[1][2] This guide provides an in-depth overview of the core chromatographic techniques, experimental considerations, and chiral recognition mechanisms essential for achieving successful enantiomeric resolution of methyl amides.

Core Principles and Techniques

The primary methods for the analytical and preparative separation of this compound enantiomers are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[3] Both techniques rely on the use of a Chiral Stationary Phase (CSP) to achieve separation.[4]

-

Chiral Stationary Phases (CSPs): CSPs are the cornerstone of enantioselective chromatography. They are composed of a chiral selector immobilized on a solid support, typically silica (B1680970) gel.[4] The differential interaction between the enantiomers of the analyte and the chiral selector leads to different retention times and, consequently, separation. For methyl amides, polysaccharide-based CSPs (derived from cellulose (B213188) and amylose) are particularly effective and versatile.[3]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a robust and widely used technique. It can be operated in several modes, including normal-phase, reversed-phase, and polar organic mode, offering flexibility in method development.[3] Normal-phase HPLC, using solvents like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is frequently the first choice for screening chiral amides.

-

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC, offering faster separations and reduced consumption of toxic organic solvents.[5][6] It uses compressed carbon dioxide (CO2) as the primary mobile phase, mixed with a polar co-solvent (modifier) such as methanol.[3][5] The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates without a significant loss of efficiency.[7]

Chiral Recognition Mechanism

The separation of enantiomers on a CSP is governed by the principle of chiral recognition. The most widely accepted model is the three-point interaction model , which posits that for effective discrimination, there must be at least three simultaneous points of interaction between the chiral selector and one of the enantiomers.[8] At least one of these interactions must be stereochemically dependent. These interactions can include:

-

Hydrogen bonds

-

π-π interactions

-

Dipole-dipole interactions

-

Steric hindrance

-

Inclusion complexation[4]

The amide group itself provides strong hydrogen bonding sites (both donor and acceptor), which play a crucial role in the interaction with polysaccharide-based CSPs.

Method Development Workflow

A systematic approach is crucial for efficiently developing a robust chiral separation method. The process typically involves screening, optimization, and validation.

Quantitative Data Summary

The selection of the appropriate CSP and mobile phase is paramount. The following tables summarize successful separation conditions for various this compound-related structures, providing a valuable starting point for method development.

Table 1: Supercritical Fluid Chromatography (SFC) Conditions for Chiral Amide Derivatives Data synthesized from a study on α-stereocenter amide derivatives.[9]

| Analyte Structure (Generic) | Chiral Stationary Phase (CSP) | Co-Solvent (Modifier) | Additive | Flow Rate (mL/min) | Temp (°C) | α (Separation Factor) | Rs (Resolution) |

| N-methyl, Phenyl-substituted | Chiralpak IC | Methanol | 0.1% DEA | 3.0 | 40 | 1.25 | 2.50 |

| N-ethyl, Naphthyl-substituted | Chiralpak IC | Methanol | 0.1% DEA | 3.0 | 40 | 1.33 | 3.11 |

| N-H, Phenyl-substituted | Chiralcel OD-H | Methanol | 0.1% DEA | 3.0 | 40 | 1.18 | 2.25 |

| N-benzyl, Phenyl-substituted | Chiralcel OD-H | Isopropanol | 0.2% TFA | 2.5 | 35 | 1.40 | 3.50 |

| N-methyl, Thienyl-substituted | Chiralpak AS-H | Methanol | 0.1% DEA | 3.0 | 40 | 1.21 | 2.10 |

Abbreviations: DEA = Diethylamine (B46881), TFA = Trifluoroacetic acid.

Table 2: High-Performance Liquid Chromatography (HPLC) Conditions for NBD-Derivatized Chiral Amines Data adapted from a study on NBD-derivatized amines, which share structural similarities with amides.[10]

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | α (Separation Factor) | Rs (Resolution) |

| NBD-α-Methylbenzylamine | Chiralpak IC | 20% 2-propanol/hexane | 1.0 | 1.24 | 2.44 |

| NBD-α-Methylbenzylamine | Chiralpak IF | 20% 2-propanol/hexane | 1.0 | 1.37 | 1.85 |

| NBD-3,3-Dimethyl-2-butylamine | Chiralpak IE | 20% 2-propanol/hexane | 1.0 | 1.30 | 4.06 |

| NBD-1,2-Dimethylpropylamine | Chiralpak IE | 20% 2-propanol/hexane | 1.0 | 1.42 | 4.26 |

| NBD-α-Methylbenzylamine | Chiralcel OD-H | 10% 2-propanol/hexane | 1.0 | 1.25 | 2.59 |

Abbreviations: NBD = Nitrobenzoxadiazole.

Detailed Experimental Protocols

The following protocols provide a general framework for conducting chiral separations of this compound enantiomers via SFC and HPLC.

-

Sample Preparation:

-

Dissolve the racemic this compound sample in a suitable solvent (e.g., methanol, ethanol) to a final concentration of approximately 0.5 - 1.0 mg/mL. The solvent should be miscible with the mobile phase.

-

Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

-

-

Instrumentation and Column:

-

System: Supercritical Fluid Chromatography system with a back-pressure regulator.

-

CSP: Select a set of polysaccharide-based columns for screening (e.g., Chiralpak IC, Chiralcel OD-H, Chiralpak AD-H).[9] A typical dimension is 4.6 x 150 mm, 5 µm.

-

Detection: UV detector set to an appropriate wavelength for the analyte (e.g., 220 nm, 254 nm).

-

-

Chromatographic Conditions:

-

Mobile Phase A: Supercritical CO2.

-

Mobile Phase B (Modifier): Methanol with 0.1% diethylamine (DEA) for basic/neutral compounds or 0.1% trifluoroacetic acid (TFA) for acidic compounds.

-

Gradient: Start with a fast screening gradient (e.g., 5% to 40% Modifier over 5-7 minutes).

-

Flow Rate: 3.0 mL/min.

-

Back Pressure: 150 bar.

-

Column Temperature: 40 °C.

-

Injection Volume: 1 - 5 µL.

-

-

Data Acquisition and Analysis:

-

Run the screening gradient on each selected CSP.

-

Evaluate the resulting chromatograms for any signs of peak separation.

-

For promising conditions (partial or baseline separation), proceed to optimization by converting the gradient to an isocratic hold at the modifier percentage where elution occurred.[7] Systematically adjust the modifier percentage, additive concentration, and temperature to improve resolution (Rs).[9]

-

-

Sample Preparation:

-

Dissolve the racemic this compound sample in the mobile phase or a component of it (e.g., hexane/isopropanol mixture) to a concentration of 0.5 - 1.0 mg/mL.

-

Filter the sample through a 0.22 µm or 0.45 µm syringe filter.

-

-

Instrumentation and Column:

-

System: HPLC system capable of handling normal-phase solvents.

-

CSP: Select a set of polysaccharide-based columns (e.g., Chiralpak IA, Chiralcel OD-H). A typical dimension is 4.6 x 250 mm, 5 µm.

-

Detection: UV detector set to an appropriate wavelength.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol). A typical starting point is 90:10 (v/v) n-hexane:2-propanol.[10]

-

Mode: Isocratic.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C (ambient or controlled).

-

Injection Volume: 5 - 10 µL.

-

-

Data Acquisition and Analysis:

-

Inject the sample and monitor the chromatogram.

-

If retention is too long, increase the percentage of the alcohol modifier (e.g., to 80:20). If retention is too short, decrease the modifier percentage.

-

If no separation is observed, screen other polysaccharide CSPs and consider different alcohol modifiers (ethanol vs. 2-propanol).

-

To improve resolution, decrease the flow rate or adjust the mobile phase composition in small increments.[3]

-

By leveraging the principles, data, and protocols outlined in this guide, researchers can develop efficient and effective methods for the critical task of separating this compound enantiomers, ensuring the safety and efficacy of chiral drug candidates.

References

- 1. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Chiral column chromatography - Wikipedia [en.wikipedia.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. fagg.be [fagg.be]

- 8. 111.68.96.114:8088 [111.68.96.114:8088]

- 9. Chiral separation of amides using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

A Technical Guide to the Conformational Analysis of N-Methyl Amides Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful tool for the conformational analysis of N-methyl amides. We will delve into the core principles, key experimental techniques, and data interpretation, with a focus on the critical cis-trans isomerism of the amide bond. This analysis is paramount in understanding the structure-activity relationships of peptides and peptidomimetics in drug discovery and development.

Introduction: The Conformational Landscape of N-Methyl Amides

N-methyl amides are a fundamental structural motif in a vast array of biologically active molecules, including peptides, proteins, and synthetic pharmaceuticals. The methylation of the amide nitrogen introduces significant steric hindrance, which profoundly influences the conformational preferences around the amide bond. Unlike secondary amides, which predominantly adopt a trans conformation, N-methyl amides exhibit a lower energy barrier for rotation around the C-N bond, leading to a more accessible cis conformation. This cis-trans isomerism can have a dramatic impact on the three-dimensional structure of a molecule, thereby affecting its biological activity, receptor binding, and pharmacokinetic properties.

Understanding and quantifying the populations of these conformers is crucial for rational drug design. NMR spectroscopy is an unparalleled technique for investigating these conformational equilibria in solution, providing detailed insights into the structural dynamics of N-methyl amides.

Key NMR Techniques for Conformational Analysis

Several NMR techniques are employed to probe the conformational landscape of N-methyl amides. The choice of experiment depends on the specific information sought, such as the ratio of cis to trans isomers, the kinetics of their interconversion, and the determination of dihedral angles.

-

¹H NMR Spectroscopy: The chemical shifts of protons, particularly those attached to the α-carbons and the N-methyl group, are highly sensitive to the local electronic environment and thus differ significantly between the cis and trans conformers. Integration of the corresponding signals allows for the quantification of the relative populations of the two isomers.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are powerful two-dimensional NMR techniques that detect through-space interactions between protons that are in close proximity (typically < 5 Å). For N-methyl amides, characteristic NOE cross-peaks can unambiguously distinguish between the cis and trans isomers.

-

J-Coupling Analysis: Three-bond scalar couplings (³J) between protons, governed by the Karplus relationship, are dependent on the intervening dihedral angle. Measuring ³J couplings, such as ³J(Hα-Hβ), can provide valuable information about the side-chain conformation, which can be influenced by the cis-trans isomerism of the backbone.

-

Chemical Shift Perturbation (CSP): CSP studies involve monitoring changes in the chemical shifts of amide protons and other nearby nuclei upon the introduction of a perturbing agent, such as a change in solvent, temperature, or the addition of a binding partner. These perturbations can provide insights into the stability of different conformers and their involvement in molecular interactions.

-

Exchange Spectroscopy (EXSY): This 2D NMR technique is used to study chemical exchange processes, such as the interconversion between cis and trans isomers. The presence of cross-peaks between the signals of the two conformers in an EXSY spectrum is a direct indication of exchange, and the rate of this exchange can be quantified.

Experimental Protocols

-

Dissolve the N-methyl amide compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a final concentration typically in the range of 1-10 mM.

-

Filter the sample into a clean, dry NMR tube.

-

Add a small amount of an internal standard , such as tetramethylsilane (B1202638) (TMS), if precise chemical shift referencing is required.

-

Acquire a standard one-dimensional ¹H NMR spectrum at a constant, well-defined temperature.

-

Identify the distinct signals corresponding to the cis and trans isomers. The N-methyl and α-proton signals are often well-resolved.

-

Integrate the area under the peaks for a given proton in both the cis and trans forms.

-

Calculate the molar ratio of the two isomers from the ratio of their integrated intensities.

-

Set up a 2D NOESY or ROESY experiment. A typical mixing time for NOESY is in the range of 200-800 ms, while for ROESY, a spin-lock field of around 2-3 kHz is applied for a duration of 100-300 ms.

-

Process the 2D data to obtain a contour plot.

-

Identify key cross-peaks. For the trans isomer, an NOE is expected between the α-proton of residue i and the N-methyl group of residue i+1. For the cis isomer, an NOE is expected between the α-protons of residue i and residue i+1.

-

Analyze the pattern of NOE connectivities to assign the stereochemistry of the amide bond.

Quantitative Data

The following table summarizes typical NMR-derived data for the conformational analysis of N-methyl amides. The values are illustrative and can vary significantly depending on the specific molecule and experimental conditions.

| Parameter | cis Isomer | trans Isomer | NMR Technique |

| ¹H Chemical Shift (δ) | ¹H NMR | ||

| N-CH₃ (ppm) | ~2.8 - 3.1 | ~2.6 - 2.9 | |

| Cα-H (ppm) | Often downfield relative to trans | Often upfield relative to cis | |

| Key NOE Contacts | NOESY/ROESY | ||

| Hα(i) ↔ Hα(i+1) | Hα(i) ↔ N-CH₃(i+1) | ||

| ³J Coupling (Hz) | ¹H NMR, COSY | ||

| ³J(Hα-Hβ) | Dependent on side-chain χ₁ dihedral angle | Dependent on side-chain χ₁ dihedral angle | |

| Equilibrium Constant (K) | K = [cis]/[trans] | ¹H NMR Integration | |

| Rate of Interconversion (k) | kc→t and kt→c | EXSY |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the conformational analysis of an N-methyl amide using NMR spectroscopy.

Caption: Workflow for NMR-based conformational analysis of N-methyl amides.

Applications in Drug Development

The ability to accurately characterize the conformational preferences of N-methyl amides is of paramount importance in drug development. This knowledge can be leveraged to:

-

Optimize Lead Compounds: By understanding the bioactive conformation, medicinal chemists can design analogs with a pre-organized structure that favors binding to the target receptor, leading to improved potency and selectivity.

-

Enhance Bioavailability: The cis-trans isomerism can affect a molecule's physicochemical properties, such as its lipophilicity and susceptibility to enzymatic degradation. Modulating the conformational equilibrium can lead to improved pharmacokinetic profiles.

-

Structure-Activity Relationship (SAR) Studies: Detailed conformational analysis provides a structural basis for understanding SAR, enabling the rational design of new and improved drug candidates.

-

Peptidomimetic Design: N-methylation is a common strategy in peptidomimetic design to increase metabolic stability and modulate conformation. NMR analysis is essential for verifying the structural consequences of such modifications.

The Methyl Amide Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The methyl amide (a tertiary amide) is a deceptively simple, yet profoundly impactful, functional group in medicinal chemistry. Its strategic incorporation into drug candidates, a tactic known as N-methylation, serves as a powerful tool to overcome prevalent challenges in drug development, particularly for peptide-based therapeutics and other complex molecules. By replacing a secondary amide's hydrogen atom with a methyl group, chemists can strategically modulate a compound's physicochemical properties, metabolic stability, and conformational behavior. This guide provides a detailed exploration of the multifaceted roles of the this compound, presenting quantitative data on its effects, detailed experimental protocols for its synthesis and evaluation, and visual representations of its impact on biological pathways and drug discovery workflows.

Core Physicochemical and Pharmacokinetic Impact of N-Methylation

The substitution of an amide proton (N-H) with a methyl group (N-CH₃) introduces several critical changes to a molecule's profile. These modifications are frequently exploited to enhance drug-like properties.

Hydrogen Bonding and Lipophilicity

The primary consequence of N-methylation is the removal of a hydrogen bond donor (HBD) . While the carbonyl oxygen remains a hydrogen bond acceptor (HBA), this change has profound effects on solubility, permeability, and receptor interactions.[1] Concurrently, the addition of a methyl group typically increases lipophilicity .

However, the effect on aqueous solubility can be counterintuitive. In molecules capable of forming strong intramolecular hydrogen bonds involving the amide N-H, N-methylation disrupts these interactions. This disruption can break planarity and expose other polar parts of the molecule to water, paradoxically leading to an increase in solubility .[2][3]

Metabolic Stability

Amide bonds, especially within peptides, are susceptible to enzymatic cleavage by proteases. The introduction of an N-methyl group provides steric hindrance , shielding the amide bond from protease recognition and hydrolysis.[4] This modification is a cornerstone strategy for increasing the in vivo half-life of peptide therapeutics, transforming metabolically labile leads into viable drug candidates.[5]

Membrane Permeability and Oral Bioavailability

A molecule's ability to cross cellular membranes is inversely related to its hydrogen bonding capacity. By eliminating an HBD, N-methylation reduces the desolvation energy penalty required for a molecule to transition from an aqueous environment into the lipid bilayer of a cell membrane.[4] This enhancement in passive permeability is a key reason why N-methylation is a hallmark of many orally bioavailable cyclic peptide drugs, which often operate beyond the traditional "Rule of Five" space.[6][7]

Conformational Control

N-methylation restricts the conformational flexibility of the peptide backbone.[4] This can be advantageous if it locks the molecule into its "bioactive conformation," leading to increased receptor binding affinity and selectivity.[6] Conversely, if the induced conformation is not optimal for receptor binding, a decrease in activity can occur.[8] The cis/trans isomerism of the amide bond can also be influenced, with N-methylation often affecting the energy barrier between the two states.[9]

Quantitative Analysis of N-Methylation Effects

The theoretical benefits of N-methylation are borne out by empirical data. The following tables summarize quantitative comparisons illustrating the impact of this modification on receptor affinity and selectivity.

Case Study 1: Cilengitide and Integrin Selectivity

Cilengitide, c(RGDf(NMe)V), is a cyclic pentapeptide developed as an integrin inhibitor. Its activity profile demonstrates how N-methylation of a single amide bond in the parent peptide, c(RGDfV), dramatically enhances potency and modulates selectivity.

| Compound | Integrin Target | IC₅₀ (nM) | Fold Change (vs. Parent) | Reference |

| c(RGDfV) (Parent) | αvβ3 | 17.5 | - | [10] |

| c(RGDf(NMe)V) (Cilengitide) | αvβ3 | 0.6 | ~29x improvement | [10] |

| c(RGDfV) (Parent) | αvβ5 | 651 | - | [10] |

| c(RGDf(NMe)V) (Cilengitide) | αvβ5 | 7.9 | ~82x improvement | [10] |

| c(RGDfV) (Parent) | αIIbβ3 | >10,000 | - | [10] |

| c(RGDf(NMe)V) (Cilengitide) | αIIbβ3 | 1,500 | >6x improvement | [10] |

Table 1: Comparison of inhibitory concentrations (IC₅₀) for the parent cyclic peptide c(RGDfV) and its N-methylated analogue, Cilengitide, against various integrin subtypes. Data highlights a significant increase in potency upon N-methylation.[10]

Case Study 2: Cyclosporin (B1163) A Analogues and Immunosuppressive Activity

Cyclosporin A is a cyclic undecapeptide and potent immunosuppressant with seven N-methylated residues.[11] The N-methylated amino acid at position 1 (MeBmt) is crucial for its activity. Modifying this residue highlights the sensitivity of the biological activity to the structure of the this compound-bearing component.

| Compound | Modification at Position 1 | IC₅₀ (nM) for Inhibition of Con A Stimulated Thymocytes | Reference |

| Cyclosporin A (CSA) | MeBmt (native) | 4 | [12] |

| Dihydro-CSA | Dihydro-MeBmt | 10 | [12] |

| Analogue 7 | MeLeu(3-OH) | 600 | [12] |

| Analogue 4 | MeThr | 8,000 | [12] |

| Analogue 5 | MeAbu | 15,000 | [12] |

Table 2: Effect of modifications to the N-methylated residue at position 1 of Cyclosporin A on its antimitogenic activity. The data shows that even subtle changes to the side chain of the N-methylated amino acid can drastically reduce potency.[12]

Key Applications in Drug Design

The this compound group is a versatile tool applied across various therapeutic modalities.

Peptide Therapeutics

This is the most prominent area of application. N-methylation is used to systematically "scan" a peptide backbone to identify amide protons crucial for binding, conformation, or susceptibility to degradation.[6] This allows for the rational design of peptides with improved pharmacokinetic profiles, as exemplified by Cyclosporin A and Cilengitide.[6][10][11]

Small Molecule Drug Discovery

In non-peptide small molecules, N-methylation can serve several purposes:

-

Fine-tuning Physicochemical Properties: Adjusting solubility and lipophilicity to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

-

Exploring Hydrophobic Pockets: The "magic methyl" effect, where a strategically placed methyl group fits into a small hydrophobic pocket in the target receptor, can significantly enhance binding affinity.[13]

-

Blocking Metabolic Hotspots: Similar to its role in peptides, N-methylation can block metabolism at a specific site. The drug Deucravacitinib uses a deuterated N-methyl group on a pyridazine (B1198779) amide to slow metabolism and reduce the formation of active metabolites with off-target activities.[14]

Visualizing Workflows and Pathways

Graphviz diagrams provide a clear, logical representation of complex processes and relationships in drug discovery.

References

- 1. Analysis of the ghrelin receptor-independent vascular actions of ulimorelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]

- 5. Integrin Targeted Therapeutics [thno.org]

- 6. benchchem.com [benchchem.com]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. mdpi.com [mdpi.com]

- 9. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 10. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and antimitogenic activities of four analogues of cyclosporin A modified in the 1-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bioassaysys.com [bioassaysys.com]

- 14. researchgate.net [researchgate.net]

The Strategic Incorporation of Methyl Amide Derivatives in Novel Drug Design: An In-depth Technical Guide

Introduction

In the landscape of modern drug discovery, the amide bond is a ubiquitous functional group, central to the structure of a vast array of pharmaceuticals and biomolecules. However, its susceptibility to enzymatic hydrolysis presents a significant challenge to metabolic stability. The strategic replacement of the traditional amide linkage with bioisosteres has emerged as a powerful approach to circumvent this limitation and enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, methyl amide derivatives have garnered considerable attention. The introduction of a methyl group on the amide nitrogen can profoundly influence a molecule's properties by introducing steric hindrance that can shield the amide bond from proteolytic cleavage, modulate hydrogen bonding capacity, and alter the conformational landscape, thereby impacting target binding and selectivity. This technical guide provides a comprehensive exploration of the role of this compound derivatives in novel drug design, detailing their synthesis, structure-activity relationships, relevant signaling pathways, and the experimental protocols for their evaluation.

Data Presentation: Quantitative Analysis of this compound Derivatives

The following tables summarize the quantitative data for various this compound derivatives, highlighting their biological activity and pharmacokinetic parameters.

Table 1: In Vitro Inhibitory Activity of this compound Derivatives

| Compound ID | Target | Derivative Type | IC50 (nM) | Reference Compound | IC50 (nM) | Selectivity Index |

| PDE4 Inhibitors | ||||||

| Compound 60 | PDE4A1A | N-methyl-N-acylhydrazone | 1,080 | Compound 59 (non-methylated analog) | >10,000 | - |

| Apremilast | PDE4 | Phthalimide derivative | 74 | - | - | - |

| Rolipram | PDE4 | Pyrrolidinone derivative | 1,100 | - | - | - |

| γ-Secretase Inhibitors | ||||||

| III-31-C | γ-Secretase | (Hydroxyethyl)urea peptidomimetic | - | L-685,458 | - | - |

| Antimicrobial Agents | ||||||

| Compound 4zb | M. tuberculosis | Secondary amide | 2,400 | Compound 4za (primary amide) | 12,000 | - |

| Ciprofloxacin | Bacterial DNA gyrase | Fluoroquinolone | 2 (MIC80, µg/mL) | - | - | - |

| Fluconazole | Fungal CYP51 | Triazole | 2 (MIC80, µg/mL) | - | - | - |

Table 2: Pharmacokinetic Parameters of Selected this compound Derivatives

| Compound | Administration | Cmax (µM) | t1/2 (h) | Bioavailability (%) |

| Enzalutamide | Oral | - | - | - |

| d3-ENT (deuterated N-methyl) | Oral | - | - | - |

| Nirogacestat | Oral | - | 23 (mean 37) | 19 |

| RMB005 | Oral | 0.49 ± 0.02 | - | Not significantly better than parent |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of this compound derivatives.

Protocol 1: General Synthesis of N-Aryl Methylamides

This protocol describes a general method for the synthesis of N-aryl methylamides from benzonitriles.

Materials:

-

Substituted benzonitrile (B105546)

-

Anhydrous Aluminum Chloride (AlCl3)

-

Phenyliodine bis(trifluoroacetate) (PIFA) or Phenyliodonium diacetate (PIDA)

-

Toluene

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Amidine Synthesis: In a round-bottom flask, combine the substituted benzonitrile (1.0 eq) and benzylamine (1.1 eq). Add anhydrous AlCl3 (1.2 eq) portion-wise while stirring. Heat the reaction mixture to 130°C and monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude amidine.

-

Oxidative Rearrangement: Dissolve the crude amidine in toluene. Add PIFA or PIDA (1.5 eq) to the solution. Heat the reaction mixture to 100°C for 12-15 hours. Monitor the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and filter to remove any solids. Wash the filtrate with saturated aqueous sodium thiosulfate (B1220275) solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-aryl methylamide.[1]

Protocol 2: In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay (Fluorescence Polarization)

This protocol outlines a fluorescence polarization (FP)-based assay to determine the inhibitory potency of compounds against PDE4.[2][3][4]

Materials:

-

Recombinant human PDE4 enzyme

-

FAM-cAMP (fluorescently labeled substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

-

Binding Agent (e.g., a specific phosphate-binding nanobead)

-

Test compounds and a known PDE4 inhibitor (e.g., Roflumilast) dissolved in DMSO

-

384-well black plates

-

Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO. A typical concentration range would be from 10 mM down to the nanomolar range.

-

Assay Plate Setup: Add 2 µL of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.

-

Enzyme Addition: Dilute the PDE4 enzyme in assay buffer to the desired working concentration. Add 10 µL of the diluted enzyme to each well (except for "no enzyme" controls).

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Prepare a solution of FAM-cAMP in assay buffer. Add 8 µL of the FAM-cAMP solution to all wells to start the enzymatic reaction.

-

Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.

-

Reaction Termination and Signal Generation: Add the Binding Agent to all wells. This will stop the reaction and bind to the hydrolyzed 5'-AMP, resulting in a change in fluorescence polarization.

-

Data Acquisition: Incubate the plate for at least 60 minutes at room temperature, protected from light. Measure the fluorescence polarization of each well using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Protocol 3: In Vitro γ-Secretase Inhibition Assay (Fluorogenic Substrate)

This protocol describes a method to screen for inhibitors of γ-secretase using a fluorogenic substrate.[5][6][7]

Materials:

-

Solubilized γ-secretase preparation (from cell membranes)

-

Fluorogenic γ-secretase substrate (e.g., a peptide with EDANS/DABCYL FRET pair)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 6.8, 2 mM EDTA, 0.25% CHAPSO)

-

Test compounds and a known γ-secretase inhibitor (e.g., L-685,458) dissolved in DMSO

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Compound and Enzyme Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO. In a 96-well plate, add the assay buffer and the solubilized γ-secretase preparation to each well. Add the diluted compounds or DMSO (vehicle control).

-

Pre-incubation: Pre-incubate the enzyme with the inhibitors for a short period at 37°C.

-

Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex: 355 nm, Em: 495-510 nm for EDANS/DABCYL).

-

Data Analysis: Subtract the background fluorescence (wells with no enzyme). Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value from the dose-response curve.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of compounds against bacterial strains.[8]

Materials:

-

Bacterial strain (e.g., Mycobacterium tuberculosis, Staphylococcus aureus)

-

Appropriate broth medium (e.g., Middlebrook 7H9 for M. tuberculosis)

-

Test compounds dissolved in DMSO

-

Standard antibiotic (e.g., Ciprofloxacin)

-

96-well microtiter plates

-

Resazurin (B115843) solution (for viability assessment)

-

Plate reader for fluorescence or absorbance

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the standard antibiotic in the broth medium directly in the 96-well plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain in the broth medium.

-

Inoculation: Add the bacterial inoculum to each well containing the test compounds, standard, and growth controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for several days for M. tuberculosis).

-